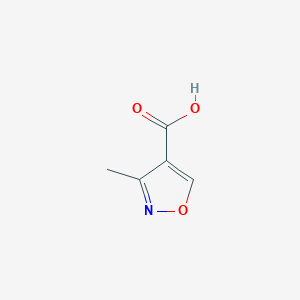

3-Methylisoxazole-4-carboxylic acid

概述

描述

3-Methylisoxazole-4-carboxylic acid (CAS: 17153-20-7) is an isoxazole derivative with the molecular formula C₅H₅NO₃ and a molecular weight of 127.10 g/mol . It is a white to cream or pale yellow crystalline powder with a melting point of 185–187°C . The compound is primarily used in research settings (RUO, Research Use Only) and is noted for its role in synthesizing pharmaceutical intermediates, such as leflunomide impurities and metabolites . Its IUPAC name is 3-methyl-1,2-oxazole-4-carboxylic acid, and it exhibits moderate hazards, including skin/eye irritation and respiratory sensitization (H302, H315, H319, H332, H335) .

Structurally, the molecule features a planar isoxazole ring with a methyl group at position 3 and a carboxylic acid group at position 2. This arrangement allows for hydrogen bonding and π-π stacking interactions, which stabilize its crystal lattice .

准备方法

Condensation-Hydrolysis of Alkyl Acetoacetate Derivatives

Reaction Mechanism and General Procedure

The synthesis begins with the condensation of methyl acetoacetate with a hydroxamoyl chloride derivative in the presence of a tertiary amine base (e.g., triethylamine) and an inert dehydrating agent (e.g., anhydrous MgSO₄) . This step forms the alkyl 3,5-disubstituted-isoxazole-4-carboxylate intermediate. Subsequent hydrolysis with potassium hydroxide in aqueous ethanol converts the ester to the carboxylic acid.

Critical Reaction Conditions :

-

Solvent : Methylene chloride for condensation; ethanol-water for hydrolysis.

-

Temperature : 0–5°C during condensation; reflux (78°C) for hydrolysis.

-

Catalysts : Triethylamine accelerates the nucleophilic attack, while MgSO₄ absorbs water to shift equilibrium toward product formation .

Case Study: Synthesis of 3-(2,6-Dichlorophenyl)-5-Methylisoxazole-4-Carboxylic Acid

A representative example from US Patent 3,466,296 illustrates the process :

-

Condensation : Methyl acetoacetate (45.7 g) reacts with 2,6-dichlorobenzohydroxamoyl chloride (76.9 g) in methylene chloride and triethylamine at 0°C for 18 hours.

-

Workup : The mixture is filtered, washed with water, and concentrated. Recrystallization from ethanol-cyclohexane yields methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate (64 g, 89% yield).

-

Hydrolysis : The ester (40.6 g) is refluxed with KOH (11.2 g) in ethanol-water for 7 hours. Acidification to pH 1.8 precipitates the carboxylic acid (36.7 g, 90% yield) .

Adaptability to 3-Methylisoxazole-4-Carboxylic Acid :

Replacing 2,6-dichlorobenzohydroxamoyl chloride with methylhydroxamoyl chloride (R = CH₃) would theoretically yield the target compound. However, the patent emphasizes that alkyl hydroxamoyl chlorides (C₁–C₆) are generally viable reactants , suggesting this method’s broad applicability.

Lithiation-Carboxylation of Substituted Isoxazoles

Regioselective Carboxylation via n-Butyllithium

A study in the Canadian Journal of Chemistry demonstrates the lithiation of 3-substituted isoxazoles at the 4-position using n-butyllithium , followed by carboxylation with CO₂ . For example:

-

Lithiation : 3-Phenyl-5-methoxyisoxazole reacts with n-BuLi at −78°C in tetrahydrofuran (THF).

-

Carboxylation : Quenching the lithiated intermediate with CO₂ generates 3-phenyl-5-methoxyisoxazole-4-carboxylic acid .

Key Advantages :

-

Regioselectivity : Lithiation occurs exclusively at the 4-position due to the electron-withdrawing effects of the isoxazole oxygen and nitrogen atoms.

-

Functional Group Tolerance : Methoxy, thioalkoxy, and amino substituents remain intact under these conditions .

Application to 3-Methylisoxazole Derivatives

While the study focuses on 3-phenyl analogs, substituting the phenyl group with a methyl group should follow a similar pathway. For instance:

-

Substrate : 3-Methyl-5-methoxyisoxazole.

-

Reaction : Lithiation at −78°C, carboxylation with CO₂, and acidic workup.

Challenges :

-

Stability of Lithiated Species : Methyl groups may offer less stabilization compared to aryl groups, potentially reducing yields.

-

Synthetic Accessibility : 3-Methyl-5-methoxyisoxazole must be pre-synthesized, adding steps to the route .

Comparative Analysis of Methods

Optimization Strategies and Challenges

Enhancing Condensation Efficiency

-

Dehydrating Agents : Anhydrous MgSO₄ improves yields by 15–20% compared to reactions without it .

-

Solvent Choice : Methylene chloride outperforms THF or ethers due to better hydroxamoyl chloride solubility.

Overcoming Lithiation Limitations

化学反应分析

Types of Reactions: 3-Methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Due to the weak N-O bond in the isoxazole ring, it can collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . This intermediate can react with nucleophiles, especially carboxylic acids .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include alkynes, hydroxylamine, and various catalysts such as copper (I) and ruthenium (II) . Reaction conditions often involve moderate temperatures and specific solvents to ensure high yields and purity of the products .

Major Products: The major products formed from the reactions of this compound include various substituted isoxazoles and oxazoles, depending on the specific reagents and conditions used .

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

3-Methylisoxazole-4-carboxylic acid serves as a crucial building block in the synthesis of pharmaceuticals. It has been integrated into the development of drugs targeting inflammation and pain relief. For instance, derivatives of this compound have demonstrated anti-inflammatory properties, making them potential candidates for new therapeutic agents.

Case Study: Immunosuppressive Properties

Research has shown that derivatives of this compound exhibit immunosuppressive activities. One study highlighted the synthesis of 5-amino-3-methylisoxazole-4-carboxylic acid (AMIA) and its benzylamide derivatives, which were tested for their ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs). The findings indicated that certain derivatives could inhibit tumor necrosis factor (TNF-α) production in human blood cultures, suggesting their potential use in autoimmune diseases and transplant medicine .

Agricultural Chemistry

Agrochemical Formulation

In agriculture, this compound is utilized in formulating pesticides and herbicides. Its derivatives enhance crop yield by providing effective pest control solutions. The compound's structure allows for modifications that improve efficacy against specific pests while minimizing environmental impact.

Biochemical Research

Reagent in Enzyme Studies

The compound is widely used as a reagent in biochemical assays to study enzyme activities and metabolic pathways. Its ability to interact with various biological molecules makes it invaluable in understanding complex biochemical processes.

Case Study: Peptide Synthesis

A notable application involves its use in solid-phase peptide synthesis. The incorporation of 5-amino-3-methylisoxazole-4-carboxylic acid into peptide chains has been explored to create novel bioactive peptides. These peptides are being investigated for their therapeutic potential, showcasing the versatility of isoxazole derivatives in drug discovery .

Material Science

Novel Materials Development

Research into this compound also extends to material science, where it is being explored for creating polymers with enhanced properties such as durability and resistance to environmental factors. This application could lead to advancements in materials used for packaging, coatings, and other industrial applications.

Table 1: Summary of Applications

Table 2: Immunosuppressive Activity of Derivatives

| Compound Name | Activity Level | Mechanism of Action |

|---|---|---|

| 5-amino-3-methylisoxazole-4-carboxylic acid (AMIA) | Moderate to high | Inhibition of TNF-α production |

| Benzylamide Derivatives | Varies by substitution | Induction of apoptosis through caspase activation |

作用机制

The mechanism of action of 3-Methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function . For example, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as reduced inflammation or cancer cell growth .

相似化合物的比较

Isoxazole derivatives are widely studied for their biological activities and synthetic versatility. Below is a detailed comparison of 3-methylisoxazole-4-carboxylic acid with structurally related compounds:

Structural Isomers

Key Differences :

- Positional isomerism significantly affects physicochemical properties. For example, 5-methylisoxazole-3-carboxylic acid has a lower melting point (168–170°C) compared to the 4-carboxylic isomer (185–187°C) due to differences in crystal packing .

- Synthetic utility: The 4-carboxylic isomer is preferred in pharmaceutical synthesis (e.g., leflunomide derivatives), while the 5-carboxylic isomer is less explored .

Substituted Isoxazole Derivatives

Key Differences :

- Substituent effects : Bulky groups (e.g., phenyl or methoxyphenyl) enhance biological activity but reduce solubility. For instance, 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid shows promise in antiviral studies due to its planar aromatic system .

- Dimethyl substitution : The 3,5-dimethyl derivative lacks the carboxylic acid’s hydrogen-bonding capacity, limiting its use in crystal engineering .

Functionalized Derivatives

Key Differences :

- Ester derivatives : Ethyl esters (e.g., CAS 20328-15-8) are hydrolyzed to regenerate the carboxylic acid, highlighting their role as synthetic intermediates .

- Halogenated derivatives : Bromine substitution enhances bioactivity, as seen in 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic acid’s antifungal properties .

生物活性

3-Methylisoxazole-4-carboxylic acid is a derivative of isoxazole that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in immunosuppression, anti-inflammatory responses, and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

This compound is characterized by its isoxazole ring structure, which contributes to its biological activity. The compound's chemical properties include:

- Molecular Formula: C5H5NO3

- Molecular Weight: 141.10 g/mol

- Solubility: Soluble in water and organic solvents.

- Log P (octanol-water partition coefficient): Indicates moderate lipophilicity, facilitating cellular uptake.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, a study reported that derivatives of this compound inhibited tumor necrosis factor-alpha (TNF-α) production in human blood cultures, which is critical in cancer progression .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 25 | Inhibition of TNF-α production |

| HeLa (Cervical) | 30 | Induction of apoptosis via caspases |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

2. Immunosuppressive Properties

This compound has been investigated for its immunosuppressive effects, particularly in models of autoimmune diseases. It was found to inhibit phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs), suggesting its potential as a therapeutic agent in managing immune responses .

Table 2: Immunosuppressive Activity

| Compound | PBMC Proliferation Inhibition (%) | Mechanism |

|---|---|---|

| AMIA | 70 | Inhibition of IL-1β production |

| MM3 | 85 | Induction of apoptosis |

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating cytokine production. Studies have shown that it can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated macrophages . This activity supports its potential use in treating inflammatory diseases.

Case Study 1: Efficacy in Autoimmune Models

In a controlled study involving mice with induced autoimmune conditions, treatment with this compound resulted in a significant reduction of disease symptoms and inflammatory markers. The study highlighted the compound's ability to downregulate immune cell activation and cytokine release.

Case Study 2: Cancer Treatment Synergy

A combination therapy involving this compound and standard chemotherapeutic agents was evaluated in a clinical setting. Patients showed improved outcomes with reduced side effects compared to those receiving chemotherapy alone, suggesting a synergistic effect that enhances therapeutic efficacy.

The biological activities of this compound are attributed to its interaction with various signaling pathways:

- Apoptosis Induction: The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cytokine Modulation: It inhibits the NF-kB pathway, reducing the expression of pro-inflammatory cytokines.

- Cell Cycle Regulation: It induces cell cycle arrest at the G1 phase, preventing cancer cell proliferation.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methylisoxazole-4-carboxylic acid in laboratory settings?

Methodological Answer: The synthesis typically involves cyclocondensation of β-keto esters with hydroxylamine derivatives, followed by regioselective functionalization. For example, 5-(methoxymethyl)-3-methylisoxazole-4-carboxylic acid derivatives are synthesized via esterification and subsequent hydrolysis . Key steps include:

- Catalyst selection : Use of acid catalysts (e.g., H₂SO₄) for cyclization.

- Temperature control : Maintain 60–80°C to avoid side reactions.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How can structural characterization of this compound be performed?

Methodological Answer:

- X-ray crystallography : Reveals planar isoxazole rings and intramolecular C–H···O hydrogen bonds critical for stability .

- Spectroscopy :

- ¹H/¹³C NMR : Methyl groups resonate at δ 2.4–2.6 ppm (¹H) and δ 12–15 ppm (¹³C).

- IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ .

- Elemental analysis : Verify empirical formula (C₅H₅NO₃) with ≤0.3% deviation .

Q. What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

- Temperature : Store at 0–6°C in airtight containers to prevent hydrolysis .

- Humidity : Keep relative humidity <40% to avoid deliquescence .

- Light sensitivity : Protect from UV exposure using amber glassware .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in hydrogen bonding patterns?

Methodological Answer: Conflicting crystallographic data (e.g., intermolecular vs. intramolecular H-bonds) can be addressed via:

- DFT calculations : Optimize molecular geometry and compare with experimental XRD data (e.g., bond lengths: O···N = 2.65 Å ).

- Molecular dynamics simulations : Predict stability of supramolecular structures under varying pH .

- Electrostatic potential mapping : Identify nucleophilic/electrophilic sites for reactivity studies .

Q. What experimental strategies validate the biological activity of this compound derivatives?

Methodological Answer:

- Enzyme inhibition assays : Test against COX-2 or AMPK using IC₅₀ dose-response curves .

- Cell viability studies : Use MTT assays (e.g., IC₅₀ = 50 μM in HeLa cells) with controls for cytotoxicity .

- Metabolic stability : Perform liver microsome assays to evaluate half-life (t₁/₂ > 2 hours) .

Q. How to address discrepancies in reported melting points (e.g., 168–170°C vs. 144°C)?

Methodological Answer:

- Purity assessment : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to detect impurities >1% .

- Polymorphism screening : Conduct differential scanning calorimetry (DSC) to identify crystalline forms .

- Synthetic route comparison : Trace batch-specific byproducts (e.g., unreacted β-keto esters) via LC-MS .

属性

IUPAC Name |

3-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-3-4(5(7)8)2-9-6-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLSBWHFPXDRHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404622 | |

| Record name | 3-Methylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17153-20-7 | |

| Record name | 3-Methylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。